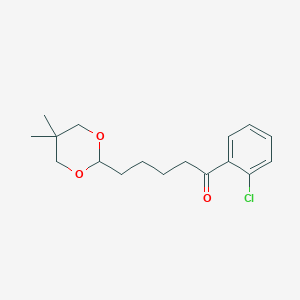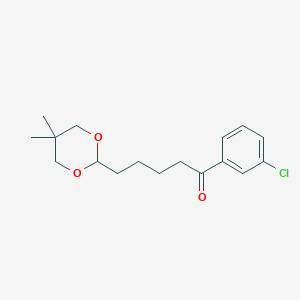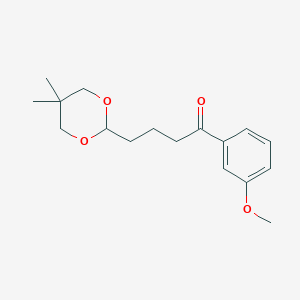
Ethyl 7-(4-ethylphenyl)-7-oxoheptanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “Ethyl 7-(4-ethylphenyl)-7-oxoheptanoate” is an ester derived from a carboxylic acid and an alcohol. The “7-(4-ethylphenyl)-7-oxoheptanoate” part suggests a seven-carbon chain with a carbonyl (C=O) group at the 7th carbon, and a 4-ethylphenyl group also attached to the 7th carbon. The “ethyl” part suggests that this compound is an ester formed with ethanol .
Molecular Structure Analysis
The molecular structure would consist of a seven-carbon backbone with a carbonyl group at one end, forming a carboxylic acid or ester group. A phenyl ring with an ethyl group at the 4-position would be attached to the 7th carbon of the backbone .Chemical Reactions Analysis
As an ester, this compound could undergo hydrolysis under acidic or basic conditions to yield the parent alcohol (ethanol) and carboxylic acid (7-(4-ethylphenyl)-7-oxoheptanoic acid) .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. As an ester, it would likely be relatively nonpolar and may have a pleasant, fruity odor, which is common for esters .Applications De Recherche Scientifique
1. Synthesis and Medicinal Chemistry
- Ethyl 7-(4-ethylphenyl)-7-oxoheptanoate is used in the synthesis of various compounds with medicinal properties. For instance, its derivatives have been explored for antiproliferative activities. One such derivative exhibited moderate cytotoxicity against human epithelial lung carcinoma cells A549, indicating potential in cancer research (Nurieva et al., 2015).
2. Chemical Synthesis and Industrial Applications
- The compound plays a role in different chemical synthesis processes. For example, it's involved in the synthesis of ethyl 7-chloro-2-oxoheptylate, an intermediate in producing cilastatin, a compound used in preventing renal degradation of certain antibiotics (Xin-zhi, 2006).
3. Photophysicochemical Studies
- Ethyl 7-(4-ethylphenyl)-7-oxoheptanoate derivatives have been used in the study of photophysicochemical properties of certain compounds. For instance, they are used in synthesizing phthalocyanines, which are studied for their fluorescence and photochemical properties, important in materials science and photodynamic therapy (Kuruca et al., 2018).
4. Organic Chemistry and Catalysis
- In organic chemistry, it is utilized in the synthesis of various complex molecules. For example, ethyl 2-(1-phenylpiperidin-2-yl) acetate, related to ethyl 7-(4-ethylphenyl)-7-oxoheptanoate, has been synthesized through cyclization and aza-Michael reaction processes (Ramos et al., 2011).
5. Pharmaceutical Research
- In pharmaceutical research, derivatives of ethyl 7-(4-ethylphenyl)-7-oxoheptanoate have been explored for their potential as antianxiety agents. These derivatives show high affinity for central benzodiazepine receptors and demonstrate activity in animal models of anxiety (Anzini et al., 2008).
Orientations Futures
Propriétés
IUPAC Name |
ethyl 7-(4-ethylphenyl)-7-oxoheptanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24O3/c1-3-14-10-12-15(13-11-14)16(18)8-6-5-7-9-17(19)20-4-2/h10-13H,3-9H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPJVPQLRMFLDIT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)CCCCCC(=O)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00645758 |
Source


|
| Record name | Ethyl 7-(4-ethylphenyl)-7-oxoheptanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00645758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 7-(4-ethylphenyl)-7-oxoheptanoate | |
CAS RN |
898778-29-5 |
Source


|
| Record name | Ethyl 7-(4-ethylphenyl)-7-oxoheptanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00645758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(3-Fluoro-4-methoxyphenyl)methyl]-1,3-dioxolane](/img/structure/B1326139.png)












